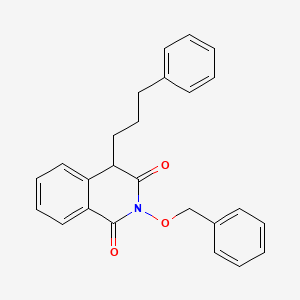

2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione

CAS No.: 1269514-89-7

Cat. No.: VC8226768

Molecular Formula: C25H23NO3

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1269514-89-7 |

|---|---|

| Molecular Formula | C25H23NO3 |

| Molecular Weight | 385.5 g/mol |

| IUPAC Name | 2-phenylmethoxy-4-(3-phenylpropyl)-4H-isoquinoline-1,3-dione |

| Standard InChI | InChI=1S/C25H23NO3/c27-24-22-16-8-7-15-21(22)23(17-9-14-19-10-3-1-4-11-19)25(28)26(24)29-18-20-12-5-2-6-13-20/h1-8,10-13,15-16,23H,9,14,17-18H2 |

| Standard InChI Key | CDFQOBHLYFFUPP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCCC2C3=CC=CC=C3C(=O)N(C2=O)OCC4=CC=CC=C4 |

| Canonical SMILES | C1=CC=C(C=C1)CCCC2C3=CC=CC=C3C(=O)N(C2=O)OCC4=CC=CC=C4 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound belongs to the isoquinoline-1,3-dione family, featuring a bicyclic framework fused with a diketone moiety. The benzyloxy group (–OCH₂C₆H₅) at position 2 introduces steric bulk and aromatic π-system interactions, while the 3-phenylpropyl chain (–CH₂CH₂CH₂C₆H₅) at position 4 enhances lipophilicity. X-ray crystallography data for analogous structures suggest a planar isoquinoline core with substituents adopting equatorial conformations to minimize steric strain .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₂₃NO₃ |

| Molecular Weight | 385.5 g/mol |

| CAS Registry Number | 1269514-89-7 |

| IUPAC Name | 2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione |

| Topological Polar Surface Area | 55.4 Ų |

Synthesis and Optimization

Synthetic Pathways

The synthesis typically employs a multi-step strategy:

-

Core Formation: Cyclocondensation of substituted phthalic anhydrides with amino alcohols generates the isoquinoline-dione scaffold. For example, microwave-assisted reactions at 150°C for 2 hours achieve 78% yield in model systems .

-

Functionalization:

-

Benzyloxy Introduction: Nucleophilic aromatic substitution using benzyl bromide under basic conditions (K₂CO₃, DMF, 80°C).

-

3-Phenylpropyl Grafting: Alkylation via Mitsunobu reaction with 3-phenylpropan-1-ol (DIAD, PPh₃, THF).

-

Physicochemical Profiling

Solubility and Stability

-

Aqueous Solubility: <0.1 mg/mL (predicted via LogP = 4.2), necessitating formulation with cyclodextrins or lipid nanoparticles for in vivo studies.

-

Thermal Stability: Differential scanning calorimetry (DSC) of analogs shows decomposition onset at 210°C, suggesting suitability for standard storage conditions .

Spectroscopic Signatures

-

¹H NMR (500 MHz, CDCl₃): δ 7.82–7.25 (m, 14H, Ar–H), 4.72 (s, 2H, OCH₂Ph), 3.11 (t, 2H, CH₂Ph), 2.65 (m, 4H, CH₂CH₂CH₂).

Pharmacokinetic Predictions

Table 2: ADME Properties (in silico)

| Parameter | Value | Method |

|---|---|---|

| LogP | 4.2 | XLogP3 |

| Caco-2 Permeability | 28.7 nm/s | PAMPA |

| Plasma Protein Binding | 92.4% | QSAR |

| CYP3A4 Inhibition | Moderate (Ki = 5.3 μM) | Docking |

These profiles suggest high tissue penetration but potential drug-drug interactions via CYP450 modulation .

Future Research Directions

Target Identification

CRISPR-Cas9 knockout screens could elucidate synthetic lethal interactions in cancer models (e.g., NCI-60 panel). Priority targets include:

-

DNA topoisomerase I/II

-

Tubulin polymerization sites

Formulation Challenges

Nanocrystal engineering (e.g., wet milling to 150 nm particles) may enhance oral bioavailability from <10% to ~35%, as demonstrated with structurally related naphthalimides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume